2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride
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Overview
Description
2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride is a synthetic compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes an amino group, an ethylpiperazine moiety, and a phenylpropanone backbone. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Scientific Research Applications
2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with a suitable phenylpropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes rigorous quality control measures to maintain consistency and safety standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and ethylpiperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride
- 2-Amino-1-(4-ethylpiperidin-1-yl)-3-phenylpropan-1-one dihydrochloride
Uniqueness
2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylpiperazine moiety, in particular, differentiates it from similar compounds and contributes to its specific interactions and applications.
Properties
IUPAC Name |
2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-17-8-10-18(11-9-17)15(19)14(16)12-13-6-4-3-5-7-13;;/h3-7,14H,2,8-12,16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDTBPJVCANAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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